molecular formula C11H24N2 B13571554 (Azepan-3-ylmethyl)diethylamine

(Azepan-3-ylmethyl)diethylamine

Cat. No.: B13571554
M. Wt: 184.32 g/mol
InChI Key: OCPGVJQXXNKUID-UHFFFAOYSA-N
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Description

[(azepan-3-yl)methyl]diethylamine is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom [(azepan-3-yl)methyl]diethylamine is characterized by its unique structure, which includes an azepane ring attached to a diethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(azepan-3-yl)methyl]diethylamine typically involves the reaction of azepane with diethylamine under specific conditions. One common method is the reductive amination of azepane with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of [(azepan-3-yl)methyl]diethylamine may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(azepan-3-yl)methyl]diethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

[(azepan-3-yl)methyl]diethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [(azepan-3-yl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(azepan-3-yl)methyl]diethylamine can be compared with other similar compounds, such as:

    Azepane derivatives: Compounds like [(azepan-3-yl)methyl]methylamine or [(azepan-3-yl)methyl]ethylamine, which have different substituents on the azepane ring.

    Diethylamine derivatives: Compounds like N,N-diethyl-3-aminopropane or N,N-diethyl-2-aminoethane, which have different alkyl groups attached to the nitrogen atom.

The uniqueness of [(azepan-3-yl)methyl]diethylamine lies in its specific combination of the azepane ring and diethylamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-(azepan-3-ylmethyl)-N-ethylethanamine

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-11-7-5-6-8-12-9-11/h11-12H,3-10H2,1-2H3

InChI Key

OCPGVJQXXNKUID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CCCCNC1

Origin of Product

United States

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